molecular formula C18H17N3O2 B2588865 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione CAS No. 36883-36-0

2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione

Cat. No. B2588865
CAS RN: 36883-36-0
M. Wt: 307.353
InChI Key: WKSAPRZVBCMEQA-UHFFFAOYSA-N
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Description

“2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione” is a chemical compound with the formula C18H17N3O2 . It belongs to the class of organic compounds known as spiroes .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium cyanide in ethanol and water at 80℃ for 72 hours in a sealed tube . The mixture of 1-benzhydrylazetidin-3-one, KCN, and (NH4)2CO3 dissolved in water and ethanol is stirred for 72 hours in a closed vessel at 80℃ .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the synthesis analysis section. Further details about other possible chemical reactions are not available in the current resources .


Physical And Chemical Properties Analysis

The boiling point and other physical and chemical properties of this compound are not specified in the available resources .

Scientific Research Applications

Heterocyclic Compounds and Biological Significance

Triazine analogs, including structures related to 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione, are notable for their wide spectrum of biological activities. These compounds have been synthesized and evaluated across various models, showing promising antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus, therefore, stands as a core moiety of interest for future drug development due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).

Supramolecular Chemistry and Polymer Processing

Benzene-1,3,5-tricarboxamides (BTAs), structurally akin to compounds like 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione, have found significant applications in nanotechnology, polymer processing, and biomedical applications. Thanks to their simple structure, wide accessibility, and a detailed understanding of their supramolecular self-assembly behavior, BTAs have been utilized as versatile, supramolecular building blocks. This has paved the way for their first commercial applications, promising a bright future in the field (Cantekin, de Greef, & Palmans, 2012).

Catalysis and Environmental Applications

Solid acid catalysts, including those potentially modified by or related to 2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione derivatives, play a crucial role in the hydroisomerisation of n-alkanes. This process is vital for enhancing the octane number of gasoline while addressing environmental concerns related to the level of aromatic compounds, particularly benzene and its derivatives. The study of solid acid catalysts, including Freidel crafts, zirconias, MoO3-based, and bifunctional zeolite-based catalysts, demonstrates the ongoing need for research in this area to develop more environmentally friendly and efficient catalytic processes (Galadima, Anderson, & Wells, 2010).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources .

properties

IUPAC Name

2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-16-18(20-17(23)19-16)11-21(12-18)15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSAPRZVBCMEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione

Synthesis routes and methods

Procedure details

Potassium cyanide (0.151 g, 2.32 mmol), ammonium carbonate (0.445 g, 4.64 mmol), and 1-benzhydrylazetidin-3-one (WO2007109334) (0.500 g, 2.11 mmol) were combined in 10 mL 2:1 EtOH/H2O and heated at 60° C. for 3 days in a sealed tube. The reaction mixture was cooled and concentrated in vacuo to remove EtOH. Additional water was added, and the solids were collected by filtration, rinsing with water and a minimal volume of MeOH. This gave 441 mg of a white solid. The material was suspended in 10 mL MeOH and sonicated for 10 min. The solid was collected and rinsed with MeOH to give 2-benzhydryl-2,5,7-triazaspiro[3.4]octane-6,8-dione (0.283 g, 43.7% yield) as a white solid. m/z (ESI, +ve ion) 308.1 (M+H)+.
Quantity
0.151 g
Type
reactant
Reaction Step One
Quantity
0.445 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
EtOH H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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